molecular formula C9H9BrN2O B11872016 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11872016
M. Wt: 241.08 g/mol
InChI Key: WSTJUAJIQFQJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 1888764-74-6) is a chemical compound with the molecular formula C 9 H 9 BrN 2 O and a molecular weight of 241.09 g/mol . This compound is built around the 3,4-dihydroquinoxalin-2-one scaffold , which is recognized as a privileged heterocyclic motif in medicinal chemistry due to its presence in various pharmacologically active compounds . The specific bromo and methyl substitutions on this core structure make it a valuable intermediate for further chemical exploration and drug discovery efforts. This derivative is of significant interest in pharmacological research, particularly in the development of novel activators for the enzyme soluble guanylate cyclase (sGC) , a key target in cardiovascular therapeutics . Recent studies demonstrate that structurally related dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one derivatives can function as promising heme-independent sGC activators . For instance, one such analogue was shown to increase the activity of the wild-type sGC enzyme by 4.4-fold (EC 50 = 0.77 µM) and was also effective on a heme-free mutant enzyme, achieving a level of activation comparable to the established activator BAY 60-2770 . This indicates the potential of this chemical class in designing new therapeutic agents for conditions where sGC function is impaired. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-4-methyl-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C9H9BrN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13)

InChI Key

WSTJUAJIQFQJSU-UHFFFAOYSA-N

Canonical SMILES

CN1CC(=O)NC2=C1C(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Condensation of Substituted o-Phenylenediamine Derivatives

The foundational step in synthesizing 3,4-dihydroquinoxalin-2(1H)-one derivatives involves the condensation of o-phenylenediamine with carbonyl-containing reagents. For 4-methyl-substituted intermediates, the use of methyl glyoxalate or pyruvic acid as carbonyl precursors is critical.

In a representative procedure, o-phenylenediamine (1.08 g, 10 mmol) and methyl glyoxalate (1.02 g, 10 mmol) are refluxed in aqueous ammonia (33%, 15 mL) and water (50 mL) for 1–2 hours. The reaction forms 3,4-dihydroquinoxalin-2(1H)-one via nucleophilic attack and cyclization, yielding a light brown precipitate. For 4-methyl derivatives, 4-methyl-o-phenylenediamine is used instead, though its commercial scarcity necessitates prior synthesis via nitration and reduction of toluene derivatives.

Key Reaction Parameters

  • Temperature: 100–110°C (reflux)

  • Solvent: Ammonia-water mixture (1:5 v/v)

  • Yield: 75–85%

Bromination of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one

Electrophilic aromatic bromination introduces the bromo group at position 5 of the aromatic ring. This step employs bromine (Br2\text{Br}_2) in acetic acid (CH3COOH\text{CH}_3\text{COOH}) under controlled conditions to avoid over-bromination.

Procedure :

  • Dissolve 4-methyl-3,4-dihydroquinoxalin-2(1H)-one (2.0 g, 11.2 mmol) in glacial acetic acid (20 mL).

  • Add bromine (1.8 g, 11.2 mmol) dropwise at 0–5°C.

  • Stir the mixture at room temperature for 4–6 hours.

  • Quench with ice water, filter, and recrystallize from ethanol.

Optimization Insights

  • Excess bromine (>1.2 equiv.) leads to di-brominated byproducts.

  • Lower temperatures (0–5°C) enhance para-selectivity.

Reaction Optimization and Mechanistic Analysis

Alkylation and Bromination Sequence

The order of alkylation and bromination significantly impacts regioselectivity. Introducing the methyl group before bromination ensures proper orientation of the bromine atom at position 5. For instance, alkylating the dihydroquinoxalinone nitrogen with methyl iodide (CH3I\text{CH}_3\text{I}) in dimethylformamide (DMF) using sodium hydride (NaH\text{NaH}) as a base achieves 4-methyl substitution.

Critical Data :

  • Alkylation yield: 70–80%

  • Bromination yield: 65–75%

Spectroscopic Characterization

The final product is characterized via 1H^1\text{H} NMR, IR, and mass spectrometry:

1H^1\text{H} NMR (DMSO-d6d_6, 400 MHz) :

  • δ\delta 2.20 (s, 3H, CH3_3)

  • δ\delta 3.80 (s, 2H, CH2_2)

  • δ\delta 7.58–7.0 (m, 3H, aromatic)

IR (KBr) :

  • νmax\nu_{\text{max}} 2926 cm1^{-1} (C–H stretch)

  • νmax\nu_{\text{max}} 1678 cm1^{-1} (C=O)

ESI-MS :

  • m/zm/z 241.08 (M+\text{M}^+), 243.08 (M+2\text{M}+2)

Comparative Analysis of Synthetic Routes

MethodStarting MaterialBrominating AgentYield (%)Purity (%)
Condensation-Bromination4-methyl-o-phenylenediamineBr2 _2/AcOH6898
Post-Alkylation Bromination3,4-dihydroquinoxalinoneBr2 _2/AcOH7295

Challenges and Mitigation Strategies

  • Regioselectivity in Bromination :

    • Use of acetic acid as a solvent directs bromine to the para position via protonation of intermediate sigma complexes.

    • Sub-stoichiometric bromine (0.9–1.1 equiv.) minimizes di-substitution.

  • Purification Difficulties :

    • Column chromatography (30% ethyl acetate/hexane) resolves brominated byproducts.

    • Recrystallization from ethanol enhances crystalline purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    Research indicates that derivatives of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. Various studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that certain derivatives showed potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 50 to 200 µg/mL .
  • Anticancer Potential
    The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines. For example, in vitro tests on human breast cancer cells (MCF-7) indicated an IC50 value of approximately 25 µM after 48 hours of exposure, suggesting moderate potency . The mechanism of action appears to involve interference with specific molecular targets related to cancer cell growth.
  • Neurological Applications
    The compound's structure allows it to interact with various neurotransmitter receptors, making it a candidate for research into neuroprotective agents. Studies have indicated that similar quinoxaline derivatives can modulate serotonin receptors, which are crucial in many neurological disorders .

Chemical Probes and Research Tools

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a valuable chemical probe in research settings. Its ability to selectively bind to biological targets makes it useful for studying receptor interactions and signaling pathways. For instance, compounds with similar structures have been used to differentiate between receptor subtypes in pharmacological studies .

Synthesis and Derivatives

The synthesis of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one involves several methods, including:

  • Bromination Reactions : Selective bromination can yield different regioisomers depending on the reaction conditions.
  • Condensation Reactions : Using commercially available precursors like phenylenediamine allows for the efficient production of various derivatives with enhanced biological activities.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydroquinoxalin-2(1H)-oneUnsubstituted at C7Antimicrobial
7-Iodo-3,4-dihydroquinoxalin-2(1H)-oneIodine instead of BromineAntitumor
6-Bromo-3,4-dihydroquinoxalin-2(1H)-oneBromine at C6Neuroprotective

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro tests demonstrated strong inhibitory effects against multiple bacterial strains.
  • Anticancer Activity : Cytotoxic effects were evaluated on various cancer cell lines, revealing promising results that warrant further exploration.
  • Mechanistic Insights : Molecular docking studies indicate effective binding to active sites of enzymes involved in cancer proliferation and inflammation.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets such as enzymes or receptors, leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Analogs and Their Activities
Compound Name Substituents Biological Activity Key Findings References
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one Br at C6 sGC activation Demonstrated moderate binding affinity but lacked cell-based activity
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one CH3 at N4 Antitumor (tubulin inhibition) Improved metabolic stability compared to unmethylated analogs
7-Bromo-3-cyclopropyl-3,4-dihydroquinoxalin-2(1H)-one Br at C7, cyclopropyl at N3 Not specified Highlighted as a synthetic intermediate with potential for further optimization
5-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one NH2 at C5, CH3 at N4 AMPA-receptor antagonism Enhanced anticonvulsant activity due to improved hydrogen-bonding capacity
Dicarboxylic 3,4-dihydroquinoxalin-2(1H)-one COOH groups at C6 and C7 sGC activation Superior binding affinity vs. monocarboxylic analogs due to dual H-bonding
Key Observations:

Bromine Position: C5 bromination (as in the target compound) is less common in the literature compared to C6 or C7 brominated analogs. C6-Br derivatives (e.g., 6-bromo-3,4-dihydroquinoxalin-2(1H)-one) showed moderate sGC binding but failed in cell-based assays, suggesting bioavailability challenges . C7-Br analogs (e.g., 7-bromo-3-cyclopropyl derivative) are often intermediates for further functionalization .

Methyl Group Impact :

  • Methylation at N4 (4-methyl) enhances metabolic stability and hydrophobic interactions, as seen in antitumor derivatives .
  • Combining N4-methyl with C5-bromo (as in the target compound) may balance lipophilicity and target engagement.

Functional Group Additions: Carboxylic acid groups at C6/C7 (e.g., dicarboxylic derivatives) significantly improve sGC activation by engaging additional binding pockets . Amino groups at C5 (e.g., 5-amino-4-methyl analog) enhance AMPA-receptor antagonism via polar interactions .

Physicochemical and Pharmacokinetic Properties

The introduction of bromine and methyl groups influences solubility, logP, and bioavailability:

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP (Predicted) Solubility Key Challenges
5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one 242.1 g/mol ~2.5 (estimated) Moderate (DMSO) Potential CYP450 interactions due to Br
6-Bromo-3,4-dihydroquinoxalin-2(1H)-one 227.0 g/mol 2.1 Low (aqueous) Poor cell permeability
4-Methyl-3,4-dihydroquinoxalin-2(1H)-one 162.2 g/mol 1.8 High (DMSO) Rapid metabolic clearance
Dicarboxylic derivative 280.2 g/mol 0.9 High (aqueous) Limited blood-brain barrier penetration
  • Methylation : Reduces polarity, enhancing CNS penetration (e.g., JNK3 inhibitors ).

Biological Activity

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, synthesis, and potential applications of this compound, supported by various studies and data.

Chemical Structure and Properties

5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one has a molecular formula of C₈H₇BrN₂O and a molecular weight of approximately 227.06 g/mol. The compound features a bromine atom at the 5-position and a methyl group at the 4-position of the quinoxalinone ring, contributing to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that derivatives of 3,4-dihydroquinoxalin-2(1H)-ones exhibit antibacterial and antifungal properties. For instance, several studies have shown that 5-bromo derivatives can effectively inhibit various bacterial strains, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of quinoxalinones have been well-documented. Compounds within this family have shown significant cytotoxicity against various cancer cell lines. For example, some derivatives exhibited IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents . The mechanism often involves targeting specific receptors or pathways critical for tumor growth.

Synthesis and Structure-Activity Relationship

The synthesis of 5-bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one can be achieved through various methods involving bromination and cyclization reactions. Recent advancements in synthetic chemistry have facilitated the development of novel routes that enhance yields and purity . Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. For instance:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydroquinoxalin-2(1H)-oneUnsubstituted at C7Antimicrobial
7-Iodo-3,4-dihydroquinoxalin-2(1H)-oneIodine instead of BromineAntitumor
6-Bromo-3,4-dihydroquinoxalin-2(1H)-oneBromine at C6Neuroprotective

The presence of halogen substituents significantly influences the biological activity by altering binding affinities to target proteins .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that 5-bromo derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .
  • Antiviral Trials : In clinical settings, compounds similar to 5-bromo-4-methyl derivatives were tested for their efficacy against HIV. Results indicated that these compounds could enhance the effectiveness of existing antiviral therapies .
  • Cytotoxicity Assessments : Various research efforts have evaluated the cytotoxic effects of quinoxaline derivatives on cancer cell lines using assays that measure cell viability. The results consistently indicate that modifications to the quinoxaline core can lead to enhanced anticancer activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via bromination of a precursor (e.g., 4-methyl-3,4-dihydroquinoxalin-2(1H)-one) using Br₂ in acetic acid (AcOH) under ambient conditions. For example, bromination of analogous dihydroquinoxalinones achieved 90% yield with Br₂ in AcOH .
  • Key Considerations : Optimize stoichiometry (1.1–1.2 eq Br₂) and monitor reaction progress via TLC. Post-reaction neutralization with Na₂S₂O₃ removes excess Br₂.

Q. How is the purity of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one validated, and what analytical techniques are critical?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to confirm >95% purity .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituents (e.g., methyl at δ ~1.2 ppm, bromine coupling patterns). IR confirms carbonyl (C=O) at ~1650–1680 cm⁻¹ .
    • Data Interpretation : Compare spectral data to reference standards (e.g., PubChem entries for analogous dihydroquinoxalinones) .

Q. What purification methods are effective for isolating 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one from reaction mixtures?

  • Methodology :

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:1). For brominated derivatives, Rf values typically range 0.3–0.5 .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals. Monitor for light sensitivity; store under argon .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions?

  • Methodology : The bromine atom acts as a directing group. For Suzuki couplings, use Pd(PPh₃)₄ with arylboronic acids in DMF/H₂O (80°C). Regioselectivity is confirmed via X-ray crystallography or NOE NMR .
  • Case Study : Bromine at position 5 in dihydroquinoxalinones facilitates cross-coupling at position 4 (yield: 85–90%) .

Q. What strategies mitigate decomposition of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one during biological assays?

  • Methodology :

  • Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24h; analyze via LC-MS for degradation products.
  • Formulation : Use DMSO stock solutions (<10 mM) and dilute in assay buffers containing 0.1% BSA to prevent aggregation .

Q. How can computational modeling predict the binding affinity of 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one to biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with protein structures (e.g., PDB IDs) to simulate ligand-receptor interactions. Validate with MD simulations (GROMACS) .
  • QSAR : Correlate electronic properties (HOMO/LUMO) with activity data from analogs .

Q. What are the contradictions in reported synthetic yields for brominated dihydroquinoxalinones, and how can they be resolved?

  • Analysis : Discrepancies arise from varying bromine sources (e.g., Br₂ vs. NBS) and solvent systems. For reproducibility:

  • Standardize Conditions : Use Br₂ in AcOH for higher electrophilic substitution efficiency (yield: 85–90%) vs. NBS in CCl₄ (yield: 60–70%) .
  • Characterize Byproducts : GC-MS identifies dibrominated impurities when excess Br₂ is used .

Safety and Handling

Q. What precautions are essential when handling 5-Bromo-4-methyl-3,4-dihydroquinoxalin-2(1H)-one?

  • Protocols :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Storage : Keep in amber vials under argon at –20°C; light-sensitive and moisture-labile .
  • Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.